Antibiotic Sch 378167

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

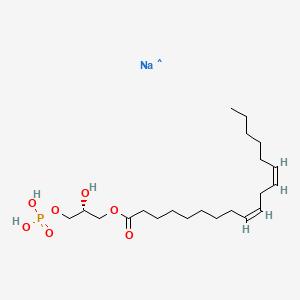

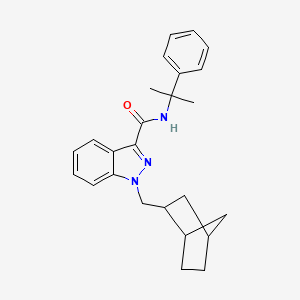

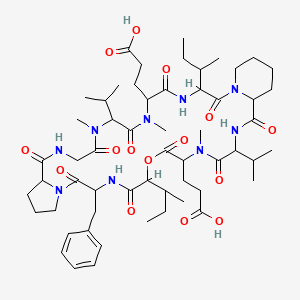

Antibiotic Sch 378167 is a member of a family of depsipeptide fungal metabolites known for their selective and competitive inhibition of the human tachykinin receptor (NK2). This compound was isolated from the fermentation broth of a taxonomically unidentified fungus . The tachykinin peptides, including substance P, neurokinin A, and neurokinin B, are located in sensory neurons in both the peripheral and central nervous systems and exert their biological effects through specific receptors .

Preparation Methods

The preparation of Antibiotic Sch 378167 involves fermentation, isolation, and purification processes. The compound is separated from the fermentation broth by ethyl acetate extraction. Purification and separation of the individual compounds are achieved through NK2 assay-guided fractionation using gel filtration, reverse phase chromatography, and high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Antibiotic Sch 378167 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include ethyl acetate for extraction and various chromatographic techniques for purification . The major products formed from these reactions are selective NK2 inhibitors with Ki values ranging from 27 to 982 nM .

Scientific Research Applications

Antibiotic Sch 378167 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a selective and competitive antagonist of the human NK2 receptor, which has potential therapeutic applications in treating conditions such as migraine, rheumatoid arthritis, asthma, bronchopulmonary disease, and emesis . Additionally, its role in inhibiting NKA-induced increases in intracellular calcium concentration makes it valuable for studying cellular signaling pathways .

Mechanism of Action

The mechanism of action of Antibiotic Sch 378167 involves its selective and competitive inhibition of the human NK2 receptor. This inhibition is competitive in nature, with pA2 values of 7.2 and 7.5, respectively . The compound binds to the NK2 receptor, preventing the binding of neurokinin A and subsequently inhibiting the associated biological effects .

Comparison with Similar Compounds

Antibiotic Sch 378167 is part of a family of depsipeptide fungal metabolites that includes SCH 378161, SCH 217048, and SCH 378199 . These compounds share similar structural features, such as the presence of proline or pipecolic acid, and differ in being an amide or acid . The uniqueness of this compound lies in its specific inhibition of the NK2 receptor, with no activity at 10 µM in the NK1 and NK3 assays .

Conclusion

This compound is a significant compound with various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its selective and competitive inhibition of the human NK2 receptor makes it a valuable tool for studying cellular signaling pathways and potential therapeutic applications.

Properties

Molecular Formula |

C57H87N9O15 |

|---|---|

Molecular Weight |

1138.4 g/mol |

IUPAC Name |

3-[21-benzyl-3,24-di(butan-2-yl)-27-(2-carboxyethyl)-7,10,28-trimethyl-2,5,8,11,14,20,23,26,29,32-decaoxo-9,30-di(propan-2-yl)-25-oxa-1,4,7,10,13,19,22,28,31-nonazatricyclo[31.4.0.015,19]heptatriacontan-6-yl]propanoic acid |

InChI |

InChI=1S/C57H87N9O15/c1-12-34(7)46-55(78)66-28-18-17-22-40(66)51(74)60-45(32(3)4)54(77)63(10)41(25-27-44(70)71)57(80)81-48(35(8)13-2)52(75)59-37(30-36-20-15-14-16-21-36)53(76)65-29-19-23-39(65)49(72)58-31-42(67)64(11)47(33(5)6)56(79)62(9)38(50(73)61-46)24-26-43(68)69/h14-16,20-21,32-35,37-41,45-48H,12-13,17-19,22-31H2,1-11H3,(H,58,72)(H,59,75)(H,60,74)(H,61,73)(H,68,69)(H,70,71) |

InChI Key |

IVOBIIPKUUYUPR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)N3CCCC3C(=O)NCC(=O)N(C(C(=O)N(C(C(=O)N1)CCC(=O)O)C)C(C)C)C)CC4=CC=CC=C4)C(C)CC)CCC(=O)O)C)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14077359.png)